molecular formula C16H15N3OS B4919543 N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide

N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide

Cat. No.: B4919543
M. Wt: 297.4 g/mol
InChI Key: ABGKBDAXGKRMCJ-UHFFFAOYSA-N
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Description

N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide typically involves the reaction of 4-aminobenzamide with phenylthiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The final product is obtained after acetylation of the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitution can be facilitated by strong bases.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide
  • N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]methanamide
  • N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]propionamide

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of the acetamide group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for specific applications.

Properties

IUPAC Name

N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11(20)17-14-9-7-13(8-10-14)16-19-18-15(21-16)12-5-3-2-4-6-12/h2-10,16,19H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGKBDAXGKRMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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